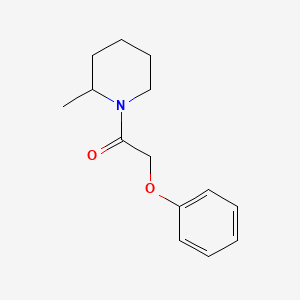
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea, also known as CGA 293, is a chemical compound that has been widely used in scientific research. It is a member of the benzothiazole family and has been found to have various biochemical and physiological effects.
Mechanism of Action
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the dephosphorylation of target proteins, leading to the activation of various signaling pathways involved in cell growth and survival. The inhibition of PTPs by 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been found to have a selective effect on cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. These effects have been observed in various cancer cell lines, including breast, colon, and prostate cancer cells. 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has also been found to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 in lab experiments is its high specificity for PTPs, which allows for the selective inhibition of target enzymes. However, 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been found to have low solubility in water, which can limit its use in certain experimental conditions. Additionally, the cytotoxicity of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been reported in some cell lines, which should be taken into consideration when designing experiments.
Future Directions
The use of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 in scientific research is still in its early stages, and there are many future directions for its development. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent analogs of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 with improved solubility and selectivity for specific PTPs. Additionally, the use of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 in combination with other drugs or therapies could enhance its therapeutic potential in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 involves the reaction of 2-mercaptobenzothiazole with 2,2,2-trichloro-1-(chlorophenyl)ethanol and triethylamine in the presence of urea. This reaction results in the formation of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 as a white crystalline solid.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been widely used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PTPs by 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been found to have therapeutic potential in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3O2S/c17-16(18,19)13(24-10-6-2-1-3-7-10)21-14(23)22-15-20-11-8-4-5-9-12(11)25-15/h1-9,13H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSXPADHFPFQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)










![4-[1-(2,5-Dichlorothiophen-3-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B7500604.png)